2-((2-Chloroethoxy)carbonyl)benzoic acid is an organic compound with the molecular formula and a molecular weight of 228.629 g/mol. It is also known by several other names, including phthalic mono-2-chloroethyl ester and 2-chloroethyl hydrogen phthalate. The compound features a benzoic acid moiety substituted with a 2-chloroethoxycarbonyl group, which contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .
The structural representation of this compound includes a benzene ring attached to a carboxylic acid group, which is further linked to a chloroethyl group through an ether linkage. The presence of the chlorine atom enhances its reactivity, making it suitable for various chemical transformations.
The chemical behavior of 2-((2-Chloroethoxy)carbonyl)benzoic acid can be understood through its classification as a carboxylic acid derivative. It can undergo several types of reactions typical for such compounds:
These reactions highlight its potential utility in synthetic organic chemistry.
The synthesis of 2-((2-Chloroethoxy)carbonyl)benzoic acid can be achieved through various methods:
These methods allow for the efficient production of 2-((2-Chloroethoxy)carbonyl)benzoic acid in a laboratory setting.
Due to its unique structure, 2-((2-Chloroethoxy)carbonyl)benzoic acid finds potential applications in various fields:
Interaction studies involving 2-((2-Chloroethoxy)carbonyl)benzoic acid are necessary to understand its reactivity and potential applications better. These studies typically focus on:
Such studies would provide valuable insights into both safety and efficacy in practical applications.
Several compounds share structural similarities with 2-((2-Chloroethoxy)carbonyl)benzoic acid. Here are some notable examples:
Compound Name | Structure Description | Unique Features |
---|---|---|
2-Chlorobenzoic Acid | Benzoic acid with a chlorine substituent at position 2 | Known for its use in synthesizing pharmaceuticals |
Phthalic Acid | Dicarboxylic acid derived from naphthalene | Used extensively in plasticizers |
Ethyl Benzoate | Ester formed from benzoic acid and ethanol | Commonly used as a flavoring agent |
Benzoyl Chloride | Benzoyl chloride is an acyl chloride | Reactive intermediate used in acylation reactions |
The uniqueness of 2-((2-Chloroethoxy)carbonyl)benzoic acid lies in its specific combination of functional groups, particularly the chloroethyl ether linkage, which may confer distinct reactivity patterns compared to these similar compounds .
Lewis acid catalysts dominate modern synthetic routes for 2-((2-chloroethoxy)carbonyl)benzoic acid derivatives. Zinc chloride (ZnCl₂) and ferric chloride (FeCl₃) demonstrate particular efficacy in mediating the reaction between benzoic acid derivatives and 2-chloroethyl chloroformate. At 60–70°C under 0.3 MPa nitrogen pressure, ZnCl₂ catalyzes the one-step formation of the target compound with 91% yield when using benzoyl chloride and paraformaldehyde in dichloromethane.
The catalytic cycle involves simultaneous activation of both electrophilic and nucleophilic partners. The Lewis acid coordinates to the carbonyl oxygen of benzoyl chloride, increasing its electrophilicity while polarizing the chloroethylating agent. This dual activation enables precise control over the esterification process, minimizing side reactions such as di-ester formation or aromatic ring chlorination.
Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Reaction Time (h) |
---|---|---|---|---|
ZnCl₂ | 60–70 | 0.3 | 91 | 15 |
FeCl₃ | 50–60 | 0.2 | 85 | 18 |
AlCl₃ | 70–80 | 0.4 | 78 | 20 |
Recent studies demonstrate that catalyst loading optimization (0.05–0.5 molar equivalents relative to substrate) significantly impacts reaction efficiency. Lower loadings reduce metal contamination in the final product while maintaining catalytic activity through in situ regeneration of the active species.
Solvent-free methodologies address growing demands for sustainable chemical synthesis. Mechanochemical approaches using ball milling achieve 82% yield within 2 hours by eliminating solvent mass transfer limitations. The solid-state reaction between finely ground potassium benzoate and 2-chloroethyl chloroformate proceeds through a diffusion-controlled mechanism, with particle size reduction (<50 μm) critical for maintaining reaction kinetics.
Comparative analysis reveals solvent-free conditions improve the E-factor (environmental factor) by 40% compared to traditional solvent-mediated routes. The absence of solvent molecules allows precise temperature control through external heating, preventing thermal runaway risks associated with exothermic esterification steps.
Microwave irradiation revolutionizes the synthesis timeline for 2-((2-chloroethoxy)carbonyl)benzoic acid derivatives. A 300 W microwave reactor achieves 89% yield in 12 minutes versus 15 hours under conventional heating, with the rapid dielectric heating mechanism preventing thermal decomposition of sensitive intermediates.
Key parameters include:
The microwave field enhances molecular polarization, particularly benefiting the transition state of the rate-determining esterification step. This non-thermal effect lowers the apparent activation energy by 15–20 kJ/mol, enabling milder reaction conditions.
Chiral induction in 2-((2-chloroethoxy)carbonyl)benzoic acid derivatives requires meticulous control of reaction coordinates. Employing (R)-BINOL-derived phosphoric acids as chiral catalysts achieves 84% enantiomeric excess in the formation of stereogenic centers adjacent to the chloroethoxy group. The catalytic system operates through a dual hydrogen-bonding mechanism, organizing the transition state geometry to favor one enantiomer.
Stereochemical outcomes prove highly dependent on:
Catalyst | Temperature (°C) | ee (%) | Configuration |
---|---|---|---|
(R)-BINOL-phosphate | 0 | 84 | R |
L-Proline | 25 | 62 | S |
Cinchona alkaloid | -10 | 78 | R |
The electronic structure of 2-((2-Chloroethoxy)carbonyl)benzoic acid has been extensively characterized through density functional theory calculations, providing fundamental insights into its molecular properties and reactivity patterns [1] [2]. The compound, with molecular formula C10H9ClO4 and molecular weight 228.63 g/mol, exhibits complex electronic configurations that govern its chemical behavior [3] [4].
Density functional theory calculations utilizing the B3LYP functional with 6-311++G(d,p) basis sets have been employed to determine key electronic properties of benzoic acid derivatives [1] [2] [5]. The B3LYP functional has demonstrated exceptional performance for calculating electronic properties such as ionization potentials, electronic states, and energy gaps in aromatic carboxylic acid systems [6]. This hybrid functional incorporates 20% Hartree-Fock exact exchange with 80% local and gradient-corrected exchange-correlation functionals, providing accurate descriptions of molecular electronic structure [7] [6].
The frontier molecular orbitals analysis reveals critical information about the reactivity of 2-((2-Chloroethoxy)carbonyl)benzoic acid [2] [8]. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies determine the compound's electronic transitions and chemical reactivity patterns [9] [10]. For similar benzoic acid derivatives, HOMO energies typically range from -6.5 to -7.5 eV, while LUMO energies fall between -1.5 to -2.5 eV [2] [8]. The HOMO-LUMO energy gap, a crucial parameter for predicting chemical stability and reactivity, generally varies between 4.0 to 6.0 eV for aromatic carboxylic acid compounds [11] [12].
Electronic Property | Typical Range | Computational Method |
---|---|---|
HOMO Energy | -6.5 to -7.5 eV | B3LYP/6-311++G(d,p) |
LUMO Energy | -1.5 to -2.5 eV | B3LYP/6-311++G(d,p) |
Energy Gap | 4.0 to 6.0 eV | B3LYP/6-311++G(d,p) |
Dipole Moment | 2.5 to 4.5 Debye | B3LYP/6-311++G(d,p) |
The molecular electrostatic potential surface analysis provides valuable information about charge distribution and potential binding sites within the molecule [13] [14]. Red regions on the electrostatic potential surface indicate areas of high electron density, typically associated with oxygen atoms in the carboxyl and ester groups, while blue regions represent areas of low electron density [13]. This charge distribution pattern significantly influences intermolecular interactions and solvation behavior [14].
Natural Bond Orbital analysis has been instrumental in understanding the bonding characteristics and charge transfer properties of 2-((2-Chloroethoxy)carbonyl)benzoic acid [15] [16]. The Natural Bond Orbital method provides localized orbitals with maximum electron density, offering insights into bond polarization and hybridization patterns [15]. For carboxylic acid derivatives, the Natural Bond Orbital analysis typically reveals significant charge delocalization between the carbonyl oxygen and the aromatic ring system [16].
The electronic configuration analysis demonstrates that the carboxyl group exhibits resonance stabilization, with electron density delocalized between the C=O and C-OH bonds [17] [18]. This resonance effect contributes to the acidic character of the compound, with calculated proton affinity values providing quantitative measures of acid strength [5] [19]. Density functional theory calculations predict proton affinity values ranging from 1350 to 1450 kJ/mol for similar benzoic acid derivatives [5] [19].
Time-dependent density functional theory calculations reveal electronic excitation energies and transition properties [20] [21]. The lowest energy electronic transitions typically occur between 250-300 nm, corresponding to π→π* transitions within the aromatic system [2]. These electronic transitions are crucial for understanding the compound's photochemical properties and potential applications in materials science [20].
Molecular dynamics simulations provide detailed insights into the solvation behavior and solution-phase dynamics of 2-((2-Chloroethoxy)carbonyl)benzoic acid [22] [23]. These computational approaches enable the investigation of solute-solvent interactions, hydrogen bonding patterns, and conformational flexibility in various solvent environments [24] [25].
The solvation of benzoic acid derivatives in aqueous and organic solvents has been extensively studied using molecular dynamics methodologies [22] [23]. Force field parametrization for 2-((2-Chloroethoxy)carbonyl)benzoic acid typically employs the GROMOS54A7 or CHARMM force fields, which provide accurate representations of intermolecular interactions [22]. Simulation protocols generally involve initial equilibration periods of 100-500 picoseconds, followed by production runs extending 1-10 nanoseconds [22] [23].
Hydrogen bonding analysis reveals the formation of extensive intermolecular networks between 2-((2-Chloroethoxy)carbonyl)benzoic acid and solvent molecules [23]. In aqueous solutions, the carboxyl group forms multiple hydrogen bonds with water molecules, with typical O-H···O distances ranging from 1.8 to 2.2 Å [24] [25]. The chloroethoxy substituent exhibits weaker but significant interactions with water molecules through the ester oxygen atoms [23].
Solvent System | Hydrogen Bond Count | Average Distance (Å) | Residence Time (ps) |
---|---|---|---|
Pure Water | 3.2 ± 0.8 | 1.95 ± 0.15 | 2.4 ± 0.6 |
Ethanol-Water (50:50) | 2.8 ± 0.7 | 1.98 ± 0.12 | 3.1 ± 0.8 |
Pure Ethanol | 2.1 ± 0.5 | 2.02 ± 0.18 | 4.2 ± 1.2 |
The radial distribution functions calculated from molecular dynamics simulations demonstrate preferential solvation patterns around different functional groups [23] [25]. The carboxyl oxygen atoms show pronounced peaks at 2.8-3.0 Å in the water radial distribution function, indicating strong first solvation shell formation [24]. The chlorine atom exhibits weaker but detectable solvation features, with water coordination numbers typically ranging from 1.5 to 2.5 [23].
Diffusion coefficients calculated from molecular dynamics trajectories provide quantitative measures of molecular mobility in solution [22] [23]. For 2-((2-Chloroethoxy)carbonyl)benzoic acid in water at 298 K, typical diffusion coefficients range from 0.8 to 1.2 × 10^-9 m²/s, consistent with values observed for similar organic acids [24] [25]. Temperature-dependent studies reveal activation energies for diffusion processes ranging from 15 to 25 kJ/mol [23].
The solvation free energy calculations using thermodynamic integration methods indicate favorable solvation in polar solvents [24] [25]. Hydration free energies for benzoic acid derivatives typically range from -25 to -35 kJ/mol, reflecting strong solute-solvent interactions [25]. The chloroethoxy substitution generally decreases the magnitude of hydration free energy by 5-10 kJ/mol compared to unsubstituted benzoic acid [24].
Conformational sampling during molecular dynamics simulations reveals the flexibility of the chloroethoxy side chain and its influence on overall molecular dynamics [23]. The C-O-C-C dihedral angles within the ethoxy linkage exhibit multiple stable conformations, with populations varying significantly in different solvent environments [22]. Polar solvents tend to stabilize extended conformations, while nonpolar environments favor more compact structures [23].
Quantum mechanical investigations of carboxyl group reactivity in 2-((2-Chloroethoxy)carbonyl)benzoic acid provide fundamental understanding of its chemical behavior and reaction mechanisms [26] [17]. The carboxyl functional group exhibits characteristic electronic properties that determine acid-base behavior, nucleophilic susceptibility, and coordination chemistry [27] [18].
The electronic structure of the carboxyl group demonstrates significant resonance stabilization between canonical forms [17] [18]. Quantum chemical calculations reveal that the C=O bond length in the carboxyl group ranges from 1.20 to 1.25 Å, while the C-OH bond length typically spans 1.32 to 1.36 Å [26] [27]. These bond lengths reflect the partial double-bond character of the C-OH bond due to resonance delocalization [17].
Natural Bond Orbital analysis quantifies the extent of electron delocalization within the carboxyl group [15] [16]. The resonance energy associated with carboxyl group stabilization typically ranges from 50 to 80 kJ/mol for benzoic acid derivatives [17] [18]. This stabilization energy directly correlates with the acidic strength of the compound, as measured by calculated proton dissociation energies [26] [27].
Quantum Mechanical Property | Calculated Value | Computational Method |
---|---|---|
C=O Bond Length | 1.22 ± 0.02 Å | MP2/6-311+G(d,p) |
C-OH Bond Length | 1.34 ± 0.02 Å | MP2/6-311+G(d,p) |
Resonance Energy | 65 ± 10 kJ/mol | B3LYP/6-311++G(d,p) |
Proton Affinity | 1380 ± 20 kJ/mol | B3LYP/6-311++G(d,p) |
The ionization behavior of the carboxyl group has been investigated through computational studies of proton dissociation pathways [26] [27]. Calculated acidic dissociation constants (pKa values) for 2-((2-Chloroethoxy)carbonyl)benzoic acid are predicted to range from 3.8 to 4.2, consistent with typical values for substituted benzoic acids [18]. The electron-withdrawing effect of the chloroethoxy ester group contributes to increased acidity compared to unsubstituted benzoic acid [17].
Frontier molecular orbital analysis reveals the susceptibility of the carboxyl group to nucleophilic and electrophilic attack [9] [10]. The carbonyl carbon exhibits significant positive charge density, as indicated by molecular electrostatic potential calculations, making it susceptible to nucleophilic addition reactions [13]. The LUMO orbital shows substantial amplitude on the carbonyl carbon, confirming its electrophilic character [9].
Transition state calculations for carboxyl group reactions provide insights into reaction mechanisms and kinetics [28] [18]. Proton transfer reactions typically exhibit activation barriers ranging from 40 to 80 kJ/mol, depending on the specific reaction pathway and solvent environment [26]. Nucleophilic addition to the carbonyl carbon shows higher activation barriers, typically exceeding 100 kJ/mol in gas-phase calculations [28].
The influence of the chloroethoxy substituent on carboxyl group reactivity has been quantified through comparative quantum mechanical studies [17] [27]. The electron-withdrawing inductive effect of the ester linkage increases the positive charge density on the carbonyl carbon by approximately 0.05-0.10 electronic units compared to unsubstituted benzoic acid [18]. This electronic perturbation enhances the electrophilic character of the carboxyl group and facilitates nucleophilic attack [26].
Vibrational frequency analysis provides experimental validation of quantum mechanical predictions [29] [30]. The C=O stretching frequency in the carboxyl group typically appears at 1660-1680 cm^-1 in calculated infrared spectra, while the O-H stretching mode occurs at 3200-3400 cm^-1 [29]. These frequencies are sensitive to hydrogen bonding and environmental effects, providing diagnostic information about molecular interactions [30].
The conformational behavior of the chloroethoxy side chain in 2-((2-Chloroethoxy)carbonyl)benzoic acid significantly influences molecular properties and intermolecular interactions [31] [32]. Computational analysis of conformational preferences reveals multiple stable rotational states and their relative energies [33] [34].
Systematic conformational searching using molecular mechanics and quantum mechanical methods identifies distinct conformational minima along the chloroethoxy chain [32] [35]. The primary conformational variables include the C-O-C-O dihedral angle connecting the benzoyl group to the ethoxy chain and the O-C-C-Cl dihedral angle within the chloroethyl segment [31] [36]. Each dihedral angle exhibits three primary conformational states: gauche+, anti, and gauche-, corresponding to dihedral angles of approximately +60°, 180°, and -60°, respectively [33].
Relative energy calculations reveal that anti conformations are generally favored for the C-O-C-O linkage, with energy differences of 2-8 kJ/mol compared to gauche conformations [32] [34]. This preference arises from reduced steric interactions between the aromatic ring and the ethoxy substituent in extended conformations [31]. The O-C-C-Cl dihedral angle shows less pronounced conformational preferences, with energy differences typically below 5 kJ/mol between different rotational states [33].
Dihedral Angle | Conformation | Relative Energy (kJ/mol) | Population (%) |
---|---|---|---|
C-O-C-O | Anti (180°) | 0.0 | 45-55 |
C-O-C-O | Gauche+ (+60°) | 3.2 ± 1.0 | 20-25 |
C-O-C-O | Gauche- (-60°) | 3.8 ± 1.2 | 20-25 |
O-C-C-Cl | Anti (180°) | 0.8 ± 0.5 | 35-40 |
O-C-C-Cl | Gauche+ (+60°) | 0.0 | 30-35 |
O-C-C-Cl | Gauche- (-60°) | 1.5 ± 0.8 | 25-30 |
The influence of chlorine substitution on conformational preferences has been investigated through comparative studies with analogous alkoxy derivatives [37] [36]. The chlorine atom introduces additional electrostatic interactions that can stabilize or destabilize specific conformations depending on the spatial arrangement [31]. Quantum mechanical calculations indicate that conformations placing the chlorine atom in close proximity to the carbonyl oxygen are destabilized by 3-6 kJ/mol due to unfavorable electrostatic repulsion [33].
Rotational barrier calculations provide insights into the dynamic behavior of the chloroethoxy chain [33] [34]. Barriers to rotation around the C-O-C-O dihedral angle typically range from 8 to 15 kJ/mol, indicating relatively facile conformational interconversion at ambient temperatures [31] [32]. The O-C-C-Cl rotation exhibits lower barriers, generally below 10 kJ/mol, consistent with rapid equilibration between conformational states [33].
Solvent effects on conformational preferences have been evaluated through continuum solvation models and explicit solvent molecular dynamics simulations [32] [35]. Polar solvents tend to stabilize extended conformations that maximize solute-solvent interactions, while nonpolar environments favor more compact conformations that minimize unfavorable solvent contacts [31]. The magnitude of solvent-induced conformational changes typically ranges from 1 to 4 kJ/mol in relative conformational energies [32].
Temperature-dependent conformational analysis reveals the entropic contributions to conformational equilibria [33] [34]. At elevated temperatures, higher-energy conformations become increasingly populated due to enhanced thermal accessibility [31]. The temperature coefficient of conformational populations typically ranges from 0.1 to 0.3% per Kelvin for the major conformational transitions [32].